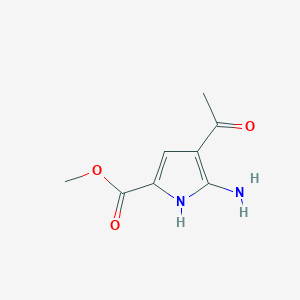![molecular formula C22H21N3O4S B2777753 2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide CAS No. 866873-90-7](/img/structure/B2777753.png)
2-[(3-isopropyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule with several functional groups, including a benzofuro[3,2-d]pyrimidin-2-one moiety, an isopropyl group, a thioether linkage, and a methoxyphenyl group attached to an acetamide moiety . These functional groups suggest that this compound could have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzofuro[3,2-d]pyrimidin-2-one moiety suggests a fused ring system, which could impart rigidity to the molecule and influence its interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the acetamide group could undergo hydrolysis to form an amine and a carboxylic acid . The thioether linkage could also be reactive, particularly towards oxidizing agents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like the acetamide could increase its solubility in polar solvents .Scientific Research Applications
Gout Treatment
F1607-0463: , also referred to as Febuxostat , is clinically used to treat gout . It functions by inhibiting xanthine oxidase , an enzyme responsible for the generation of uric acid. By preventing uric acid production, Febuxostat helps in reducing the frequency and intensity of gout attacks.
Anti-inflammatory Activity
This compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of MCP-1 and ROS through the activation of MAPK phosphatase, which plays a role in inflammatory processes .
Antidepressant Effects
In animal models, F1607-0463 has demonstrated potential as an antidepressant. It decreased immobility time during a forced swim test, which is indicative of antidepressant-like activity .
Nephroprotective Properties
The compound has nephroprotective activities, as it can decrease oxidative stress and endoplasmic reticular stress. This leads to the prevention of increases in serum creatine and occurrence of renal tubular injury and fibrosis during renal ischemia .
Anti-proliferative Effects on Cancer Cells
F1607-0463: has been identified as a Fam20C inhibitor with potent anti-proliferative effects on triple-negative breast cancer (TNBC) cells. It can induce apoptosis and inhibit cell migration, providing a new avenue for TNBC therapy .
Fluorescent Biosensor Development
While not directly mentioned in the search results, compounds similar to F1607-0463 are often used in the development of fluorescent biosensors. These sensors can detect biological changes and are crucial in various fields of biomedical research .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13(2)25-21(27)20-19(14-8-4-6-10-16(14)29-20)24-22(25)30-12-18(26)23-15-9-5-7-11-17(15)28-3/h4-11,13H,12H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CODKPXKXPPDZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


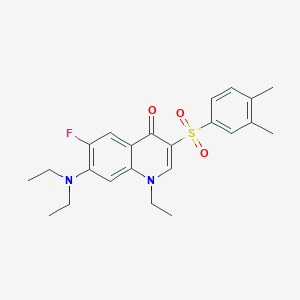
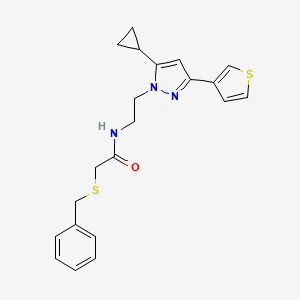
![[3-Amino-6-(tert-butyl)-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B2777674.png)
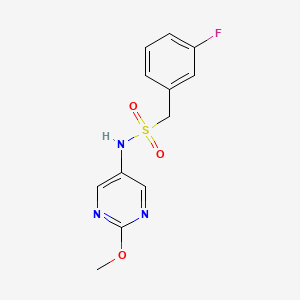



![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2777682.png)
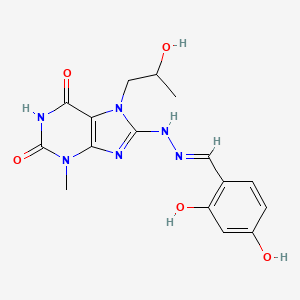

![(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2777690.png)

